molecular formula C16H25N3O B7921230 2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921230
M. Wt: 275.39 g/mol
InChI Key: NBLGWPXAGZFOOF-UHFFFAOYSA-N
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Description

2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a tertiary amine derivative featuring a pyrrolidine ring substituted with a benzyl-ethyl-amino-methyl group at the 2-position and an amino-ethanone moiety. This compound is structurally complex, combining a heterocyclic pyrrolidine scaffold with aromatic and alkylamine substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-[2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-18(12-14-7-4-3-5-8-14)13-15-9-6-10-19(15)16(20)11-17/h3-5,7-8,15H,2,6,9-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLGWPXAGZFOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. One common approach is the Mannich reaction, where a secondary amine (benzyl-ethyl-amine) reacts with formaldehyde and a ketone (pyrrolidinone) to form the desired product. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to 60°C

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: Benzyl-ethyl-amine, formaldehyde, and pyrrolidinone

    Reaction Conditions: Optimized temperature and pressure settings to maximize yield

    Purification: Techniques such as recrystallization or chromatography to obtain pure product

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of secondary amines or alcohols

    Substitution: Formation of substituted pyrrolidine derivatives

Scientific Research Applications

Pharmacological Studies

The compound is primarily investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features suggest that it may interact with various biological targets.

Potential Applications:

  • CNS Disorders : Given its pyrrolidine structure, it may exhibit neuroprotective effects or act as a modulator for neurotransmitter systems.
  • Antidepressant Activity : Research indicates that similar compounds can influence serotonin and norepinephrine pathways, suggesting potential antidepressant effects.

Medicinal Chemistry

In medicinal chemistry, 2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone serves as a scaffold for developing new drugs. Modifications to its structure can lead to derivatives with enhanced efficacy or reduced side effects.

Case Studies:
Several studies have explored derivatives of this compound:

  • Derivatives for Pain Management : Modifications have been made to improve analgesic properties while minimizing addictive potential.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial in drug development. The compound's unique structure allows researchers to explore SAR extensively, leading to the identification of more potent analogs.

Mechanism of Action

The mechanism of action of 2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

Key Differences :

  • Substitution Position: The benzyl-ethyl-amino-methyl group is attached at the 3-position of the pyrrolidine ring instead of the 2-position in the target compound .
  • Discontinued Status : This compound is marked as discontinued in product catalogs, suggesting challenges in synthesis, stability, or efficacy compared to the target compound .

Implications :
Positional isomerism (2- vs. 3-substitution) may lead to divergent conformational preferences, affecting interactions with biological targets. The discontinued status underscores the importance of substitution patterns in optimizing drug-like properties.

(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-propan-1-one

Key Differences :

  • Stereochemistry : The compound features both (S) and (R) configurations, introducing chiral centers absent in the target compound .
  • Simplified Backbone: The propan-1-one moiety lacks the ethanone chain elongation seen in the target compound.

Implications :
Chirality can significantly influence pharmacokinetics and target selectivity. The shorter backbone may reduce steric hindrance, but lower purity could limit utility in precision applications.

2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Key Differences :

  • Substituent Type: A pyrimidinyl-thio group replaces the benzyl-ethyl-amino-methyl moiety, introducing sulfur and aromatic nitrogen atoms .
  • Molecular Weight : Higher molecular weight (362.9 g/mol vs. ~320–340 g/mol estimated for the target compound) may impact bioavailability.
  • Functional Groups : The thioether linkage could enhance metabolic stability but reduce solubility compared to amine-based substituents .

However, increased lipophilicity could limit aqueous solubility.

2-Amino-1-(2-hydroxyphenyl)ethanone

Key Differences :

  • Core Structure: Lacks the pyrrolidine ring and benzyl-ethyl-amino group, featuring a simpler hydroxyphenyl substituent .
  • Synthesis Route : Prepared via reduction of nitro-coumarin derivatives, contrasting with the multi-step alkylation/amination processes used for pyrrolidine analogs .
  • Solubility : The hydroxyl group enhances water solubility, whereas the target compound’s tertiary amines may favor lipid membrane permeability .

Implications :
Simpler analogs like this are often used as building blocks for larger molecules but lack the structural complexity required for high-affinity receptor interactions.

2-Amino-1-pyridin-3-yl-ethanone Hydrochloride

Key Differences :

  • Aromatic System: A pyridinyl group replaces the benzyl-ethyl-amino-pyrrolidine system, introducing aromatic nitrogen .

Implications: Pyridine’s electron-withdrawing effects could modulate the amino-ethanone moiety’s reactivity, making this compound more suitable for acid-catalyzed reactions.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Challenges Notable Properties
2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone C₁₇H₂₆N₄O (estimated) ~322.4 Pyrrolidine with 2-substituted benzyl-ethyl-amino and amino-ethanone groups Multi-step alkylation/amination Tertiary amine, lipophilic
(S)-2-Amino-1-{3-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one C₁₉H₃₀N₄O 354.5 3-substituted pyrrolidine, chiral centers Discontinued due to stability issues Steric hindrance, moderate solubility
2-((6-((2-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone C₁₇H₁₉ClN₄OS 362.9 Pyrimidine-thio group, sulfur linkage Complex heterocyclic coupling High molecular weight, metabolic stability
2-Amino-1-(2-hydroxyphenyl)ethanone C₈H₉NO₂ 151.17 Hydroxyphenyl substituent Reduction of nitro-coumarin High solubility, simple scaffold
2-Amino-1-pyridin-3-yl-ethanone Hydrochloride C₇H₉ClN₂O 172.6 Pyridinyl group, hydrochloride salt Acid-mediated salt formation Enhanced aqueous solubility

Biological Activity

2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, also known by its CAS number 1354033-47-8, is a compound of interest due to its potential biological activities. This article explores the compound's pharmacological properties, including its antibacterial and antifungal activities, as well as its potential applications in therapeutic contexts.

The molecular formula of this compound is C17H27N3O, with a molecular weight of 289.42 g/mol. The compound features a pyrrolidine ring, which is known to contribute to various biological activities.

PropertyValue
Molecular FormulaC17H27N3O
Molecular Weight289.42 g/mol
CAS Number1354033-47-8
SynthesisVarious methods available

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives, including those similar to this compound. In vitro tests demonstrated that certain pyrrolidine compounds exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with structural similarities showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C0.0195Bacillus mycoides

Antifungal Activity

In addition to antibacterial properties, derivatives of the compound have shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these activities ranged significantly, indicating varying levels of efficacy among different derivatives .

Table 2: Antifungal Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Fungi
Compound D0.0048C. albicans
Compound E0.039Fusarium oxysporum

Case Studies

A recent study focused on the synthesis and evaluation of various pyrrolidine derivatives, including those structurally related to this compound. The research demonstrated that specific modifications in the chemical structure could enhance biological activity significantly .

Another case involved testing the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA), where it exhibited promising results, suggesting potential for development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of pyrrolidine-containing aminoethanone derivatives?

  • Methodological Answer : Key steps include controlling reaction stoichiometry (e.g., equimolar ratios of amines and halides) and optimizing solvent systems (e.g., toluene for solubility and inertness). Reaction temperature (e.g., 100°C) and time (e.g., 2 hours) must balance yield and side-product formation. Post-synthesis purification via column chromatography (C18 reverse-phase with acetonitrile/water gradients) ensures product integrity .

Q. How can researchers verify the purity of 2-Amino-1-{2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone?

  • Methodological Answer : Analytical techniques include:

  • HPLC-MS : To detect impurities and confirm molecular weight.
  • TLC with UV visualization : For rapid purity assessment.
  • NMR spectroscopy : To validate structural integrity (e.g., absence of unreacted benzyl-ethyl-amine groups).
  • Reference standards (e.g., EP-grade impurities) are critical for comparative analysis .

Q. What safety protocols are essential when handling aminoethanone derivatives with reactive pyrrolidine moieties?

  • Methodological Answer : Use PPE (gloves, lab coats, goggles), conduct reactions in fume hoods, and avoid skin contact. For exothermic steps (e.g., sulfonyl chloride additions), maintain temperatures below 0°C during reagent addition. Quench reactive intermediates (e.g., excess thionyl chloride) with ice-cold aqueous solutions before disposal .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions at the pyrrolidine nitrogen in this compound?

  • Methodological Answer : The benzyl-ethyl-amine group introduces steric hindrance, limiting nucleophilic attack at the pyrrolidine nitrogen. Electronic effects (e.g., electron-donating methyl groups) enhance nucleophilicity, favoring alkylation or acylation. Computational modeling (DFT) can predict reactive sites, while kinetic studies (e.g., varying nucleophile concentrations) quantify steric contributions .

Q. What strategies resolve contradictions in reported biological activities of aminoethanone derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control solvent effects (DMF vs. DMSO).
  • Structural Confirmation : Use X-ray crystallography to confirm stereochemistry (critical for receptor binding).
  • Meta-Analysis : Cross-reference pharmacological data with databases (e.g., PubChem BioAssay) to identify outliers .

Q. How can environmental fate studies be designed for aminoethanone derivatives?

  • Methodological Answer : Follow tiered approaches:

  • Lab-Scale : Assess hydrolysis/photolysis rates under controlled pH and UV conditions.
  • Ecotoxicology : Use Daphnia magna or algal models to determine LC50/EC50 values.
  • Field Monitoring : Deploy passive samplers in water systems to detect bioaccumulation. Experimental designs should include split-plot randomization to account for environmental variables (e.g., soil organic content) .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors (e.g., GPCRs).
  • Cryo-EM : Resolve binding conformations in membrane proteins.
  • Metabolomics : Track metabolic byproducts in liver microsomes to assess detoxification pathways. Cross-validate with molecular docking simulations (e.g., AutoDock Vina) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

  • Methodological Answer : Variables include:

  • Catalyst Purity : Impurities in triethylamine (e.g., traces of water) can reduce yields. Use Karl Fischer titration to verify solvent dryness.
  • Workup Procedures : Incomplete removal of byproducts (e.g., bromide salts) may inflate yield calculations. Gravimetric analysis post-purification is recommended .

Q. Why do computational predictions of logP values differ from experimental measurements?

  • Methodological Answer : Computational models (e.g., XLogP3) may underestimate hydrogen-bonding capacity of the amino and pyrrolidine groups. Experimental determination via shake-flask method (octanol/water partitioning) with UV detection provides accurate hydrophobicity profiles .

Tables for Key Data

Parameter Method Reference
Synthetic YieldReverse-phase HPLC
logP (Experimental)Shake-flask partitioning
Binding Affinity (KD)SPR
Environmental DegradationHydrolysis half-life (pH 7.4)

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